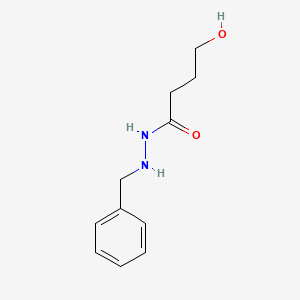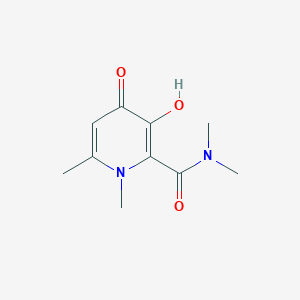
3-hydroxy-N,N,1,6-tetramethyl-4-oxopyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-hydroxy-N,N,1,6-tetramethyl-4-oxopyridine-2-carboxamide is an organic compound with a complex structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-N,N,1,6-tetramethyl-4-oxopyridine-2-carboxamide typically involves multiple steps. One common method includes the reaction of 2,6-dimethylpyridine with formaldehyde and a secondary amine under acidic conditions to form the intermediate compound. This intermediate is then subjected to oxidation and further reactions to introduce the hydroxy and carboxamide groups.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The reaction conditions are carefully controlled to optimize yield and purity. Common reagents used in the industrial synthesis include formaldehyde, secondary amines, and oxidizing agents.
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-N,N,1,6-tetramethyl-4-oxopyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other functional groups.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-hydroxy-N,N,1,6-tetramethyl-4-oxopyridine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-hydroxy-N,N,1,6-tetramethyl-4-oxopyridine-2-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or interact with cellular pathways to exert its effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPOL): Known for its antioxidant properties.
2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO): Widely used as a catalyst in organic synthesis.
Uniqueness
3-hydroxy-N,N,1,6-tetramethyl-4-oxopyridine-2-carboxamide is unique due to its specific functional groups and structure, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry.
Properties
Molecular Formula |
C10H14N2O3 |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
3-hydroxy-N,N,1,6-tetramethyl-4-oxopyridine-2-carboxamide |
InChI |
InChI=1S/C10H14N2O3/c1-6-5-7(13)9(14)8(12(6)4)10(15)11(2)3/h5,14H,1-4H3 |
InChI Key |
AHBOKWKTMIEAQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C(=C(N1C)C(=O)N(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{(E)-[(2,2-Dimethylhydrazino)methylene]amino}benzoic acid](/img/structure/B13809780.png)
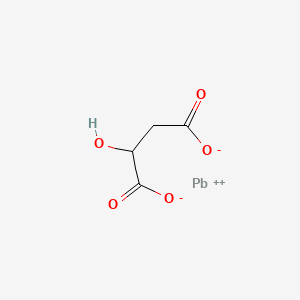
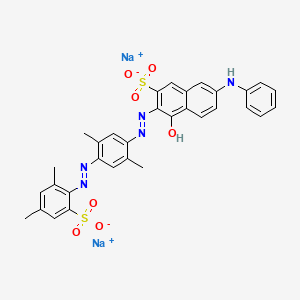
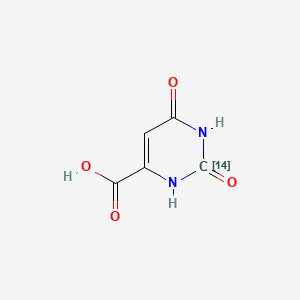
![1,3-Benzenediol, 4-[(2-hydroxyphenyl)azo]-](/img/structure/B13809810.png)

![1-(2-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrol-3-yl)ethanone](/img/structure/B13809824.png)
![(1R,2S,6R,7S)-3-oxatricyclo[5.2.1.02,6]decan-4-one](/img/structure/B13809825.png)
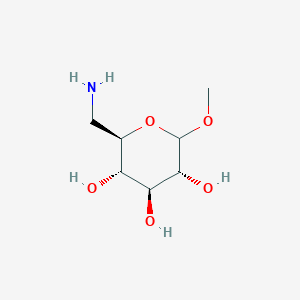
![N-[4-chloro-2-(2-fluorobenzoyl)phenyl]acetamide](/img/structure/B13809843.png)
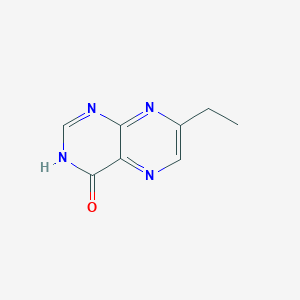
![1-Chloro-3-[(cyanocarbonothioyl)amino]benzene](/img/structure/B13809851.png)
